molecular formula C17H14ClNO2S B4850218 N-(3-chlorobenzyl)-2-naphthalenesulfonamide

N-(3-chlorobenzyl)-2-naphthalenesulfonamide

Cat. No.: B4850218
M. Wt: 331.8 g/mol
InChI Key: CJSYRTXFZZTCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a pharmacological tool to study the mechanism of action and physiological effects of various biological processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-naphthalenesulfonamide involves the inhibition of various enzymes and signaling pathways. It inhibits PKC and CaMKII by binding to their regulatory domains, thereby preventing their activation and subsequent downstream signaling. It also inhibits PDE5 by binding to its active site, thereby preventing the hydrolysis of cGMP and promoting vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells by inhibiting PKC and CaMKII signaling pathways. It has also been shown to improve cardiac function and reduce myocardial infarction size by inhibiting CaMKII and activating cGMP signaling pathway. Additionally, it has been shown to improve erectile function by inhibiting PDE5 and promoting vasodilation.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-2-naphthalenesulfonamide has several advantages and limitations for lab experiments. Its high potency and selectivity make it an ideal pharmacological tool for studying the mechanism of action and physiological effects of various biological processes. However, its lipophilic nature and low solubility in water may limit its use in certain experimental settings. Additionally, its inhibitory effects on multiple signaling pathways may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(3-chlorobenzyl)-2-naphthalenesulfonamide in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC and CaMKII signaling pathways. Another potential direction is the investigation of the effects of this compound on other signaling pathways and cellular processes. Additionally, the development of novel drug delivery systems may overcome the limitations of its lipophilic nature and low solubility in water.

Scientific Research Applications

N-(3-chlorobenzyl)-2-naphthalenesulfonamide is widely used in scientific research as a pharmacological tool to study the mechanism of action and physiological effects of various biological processes. It is commonly used as an inhibitor of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). It has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathway.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-16-7-3-4-13(10-16)12-19-22(20,21)17-9-8-14-5-1-2-6-15(14)11-17/h1-11,19H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSYRTXFZZTCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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